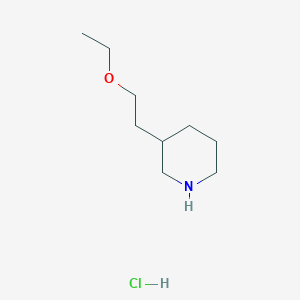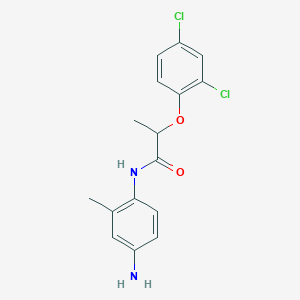
2-Chloro-5-vinylpyrimidine
Übersicht
Beschreibung
2-Chloro-5-vinylpyrimidine is a chemical compound with the molecular formula C6H5ClN2. It has a molecular weight of 140.57 g/mol. This product is intended for research use only .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-vinylpyrimidine is represented by the InChI code: 1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2 . The InChI key is LOMHPDKAIATDPF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-vinylpyrimidine is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Hiyama Cross-Couplings
2-Chloro-5-vinylpyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings . This procedure showed good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .
Synthesis of Natural Products and Pharmaceutical Compounds
Organosilicon compounds, which are more valuable than organozincs, organomagnesiums, or organostannanes, have emerged as competitive nucleophilic partners for the synthesis of natural products and pharmaceutical compounds . 2-Chloro-5-vinylpyrimidine plays a crucial role in these reactions .
Hiyama Reactions
2-Chloro-5-vinylpyrimidine is used in Hiyama reactions, which have been developed as an effective approach for the construction of carbon–carbon bonds . Aryl halides have been proved to be the most common electrophiles in Hiyama reactions .
Synthesis of Diarylmethanes
In 2010, Sarkar and co-workers reported Pd nanoparticles catalyzed Hiyama reaction of benzyl and cinnamyl chlorides with aryltrialkoxysilane in PEG-600, which afforded the desired diarylmethanes with high yields . 2-Chloro-5-vinylpyrimidine is a key component in these reactions .
Research in Signaling Pathways
2-Chloro-5-vinylpyrimidine is used in research areas such as signaling pathways . It’s involved in the study of proteases apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, and tyrosine kinase .
Chemical Papers
2-Chloro-5-vinylpyrimidine is used in chemical papers for research and development . It’s a crucial component in the study of various chemical reactions and their applications .
Safety and Hazards
2-Chloro-5-vinylpyrimidine is classified as a hazardous substance . The GHS pictogram is GHS06 . The hazard statements are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets via hydrogen bonding and hydrophobic interactions . More research is needed to elucidate the specific interactions of 2-Chloro-5-vinylpyrimidine with its targets.
Biochemical Pathways
The enzyme MnpA catalyzes the partial reduction of 2-Chloro-5-Nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action of 2-Chloro-5-vinylpyrimidine, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .
Eigenschaften
IUPAC Name |
2-chloro-5-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHPDKAIATDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)











